molecular formula C10H13N5 B2688713 5-{1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1-methyl-1H-pyrazole CAS No. 1909305-07-2

5-{1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1-methyl-1H-pyrazole

Cat. No. B2688713
CAS RN: 1909305-07-2
M. Wt: 203.249
InChI Key: USZVVDPFFNBOEZ-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Synthesis Analysis

The synthesis of imidazole was first made by glyoxal and ammonia . It has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities .


Molecular Structure Analysis

The molecular weight of “5-{1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1-methyl-1H-pyrazole” is 213.28 . The InChI code is 1S/C13H15N3/c1-10-2-4-11(5-3-10)16-9-15-12-8-14-7-6-13(12)16/h2-5,9,14H,6-8H2,1H3 .


Chemical Reactions Analysis

There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Pharmacological Significance in Kinase Inhibition

One primary application of compounds related to 5-{1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1-methyl-1H-pyrazole is in the development of kinase inhibitors. These inhibitors play a crucial role in regulating proinflammatory cytokines through the inhibition of p38 mitogen-activated protein (MAP) kinases. The synthesis and design of such inhibitors are guided by the crystal structures of p38 complexed with small organic ligands, revealing the importance of substituents that can improve binding selectivity and potency. A significant focus is on compounds with a pyrimidine or imidazole scaffold, which show enhanced activity and selectivity over other kinases by occupying specific pockets within the ATP binding site. This detailed review of experimental and computational studies highlights the potential of these compounds in designing more effective and selective kinase inhibitors (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Versatility in Organic Synthesis and Medicinal Applications

Compounds within the heterocyclic N-oxide family, including those derived from pyridine and indazole frameworks, are notable for their versatility as synthetic intermediates and their biological significance. These compounds have been central to developments in metal complex formation, catalyst design, asymmetric synthesis, and a broad spectrum of medicinal applications, showcasing potent anticancer, antibacterial, and anti-inflammatory activities. Their utility across various chemical and pharmacological research areas underscores the potential of imidazopyridine and pyrazole derivatives in advancing drug development and organic synthesis methodologies (Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019).

Potential in Anticancer Research

The pyrazolo[1,5-a]pyrimidine scaffold, closely related to the chemical structure , has been identified as a privileged heterocycle in drug discovery due to its broad range of medicinal properties, including potential anticancer activities. These compounds serve as a building block for developing drug-like candidates that exhibit significant therapeutic efficacy across various domains, such as central nervous system disorders, cancer, and inflammation. The structure-activity relationship (SAR) studies surrounding these compounds are of particular interest, offering insights into the development of novel drug candidates with optimized efficacy and reduced toxicity (Cherukupalli, Karpoormath, Chandrasekaran, Hampannavar, Thapliyal, & Palakollu, 2017).

Future Directions

Imidazole has become an important synthon in the development of new drugs . With the increasing public health problems due to antimicrobial resistance in drug therapy, there is a need for the development of a new drug that overcomes these problems . Therefore, the future direction could be the development of novel drugs using imidazole as a core structure .

properties

IUPAC Name

4-(2-methylpyrazol-3-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5/c1-15-8(3-5-14-15)10-9-7(2-4-11-10)12-6-13-9/h3,5-6,10-11H,2,4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZVVDPFFNBOEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2C3=C(CCN2)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1-methyl-1H-pyrazole

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